molecular formula C9H12N2O3S B2661423 Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 900738-83-2

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2661423
CAS No.: 900738-83-2
M. Wt: 228.27
InChI Key: MGYWNTVGQSQRJV-UHFFFAOYSA-N
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Description

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is an organic compound with the molecular formula C10H14N2O3S. This compound is notable for its pyrimidine ring structure, which is a common motif in many biologically active molecules. The presence of both ester and thioether functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of a base such as potassium carbonate at room temperature . The reaction proceeds via the formation of an S-alkylated intermediate, which is then esterified to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with biological targets through its pyrimidine ring, which can mimic nucleic acid bases and interfere with DNA and RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the thioether linkage to the acetate moiety distinguishes it from other similar compounds, potentially leading to different pharmacological properties and applications.

Properties

IUPAC Name

methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-6-4-7(12)11-9(10-6)15-5-8(13)14-2/h4H,3,5H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWNTVGQSQRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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